molecular formula C24H22BrNO2S B5078750 Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide

Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide

Cat. No.: B5078750
M. Wt: 468.4 g/mol
InChI Key: OHOHZRWUHIZSND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide is a complex organic compound that features a benzothiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide typically involves the reaction of benzyl bromide with 2-(2-phenylethyl)-1,3-benzothiazole under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the benzothiazolium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazolium core can interact with biological macromolecules, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate
  • 2-Phenylethyl acetate
  • 1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole

Uniqueness

Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzothiazolium core and benzyl group make it particularly interesting for applications requiring specific molecular interactions.

Properties

IUPAC Name

benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO2S.BrH/c26-24(27-18-20-11-5-2-6-12-20)17-25-21-13-7-8-14-22(21)28-23(25)16-15-19-9-3-1-4-10-19;/h1-14H,15-18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOHZRWUHIZSND-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=[N+](C3=CC=CC=C3S2)CC(=O)OCC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.